molecular formula C9H16ClNO2 B2785773 2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride CAS No. 2411310-18-2

2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride

Cat. No.: B2785773
CAS No.: 2411310-18-2
M. Wt: 205.68
InChI Key: APPOOWCEZSZQFJ-UHFFFAOYSA-N
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Description

2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2.ClH and a molecular weight of 205.68 g/mol . It is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Azaspiro[3The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both an acetic acid moiety and a hydrochloride salt. This combination of features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(5-azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)6-7-2-5-10-9(7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUPCZIXVNDOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCN2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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